6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine
Description
6-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-9-[(oxolan-2-yl)methyl]-9H-purine is a synthetic purine derivative characterized by a piperazine linker substituted with a 4,6-dimethylpyrimidin-2-yl group at the 6-position and a tetrahydrofuran (oxolan-2-yl)methyl group at the 9-position. Its molecular formula is C₂₀H₂₆N₈O, with a molecular weight of 426.48 g/mol. The compound’s structural complexity arises from the fusion of purine, piperazine, pyrimidine, and oxolane moieties, which collectively influence its physicochemical properties and pharmacological activity .
Key structural features include:
- Piperazine linker: Enhances solubility and flexibility, facilitating receptor binding.
- 4,6-Dimethylpyrimidin-2-yl substituent: Introduces steric and electronic effects that modulate selectivity.
- Oxolan-2-ylmethyl group: Improves bioavailability through enhanced lipophilicity compared to polar substituents like hydroxyl or carboxyl groups .
Properties
IUPAC Name |
6-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-9-(oxolan-2-ylmethyl)purine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N8O/c1-14-10-15(2)25-20(24-14)27-7-5-26(6-8-27)18-17-19(22-12-21-18)28(13-23-17)11-16-4-3-9-29-16/h10,12-13,16H,3-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZYKHOFZEUAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=NC=NC4=C3N=CN4CC5CCCO5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at the Piperazine Position
The pharmacological profile of 6-piperazin-1-yl-purines is highly sensitive to substitutions on the piperazine ring. Below is a comparative analysis of key analogues (Table 1):
Key Observations :
- Bioavailability : The oxolane-2-ylmethyl group in the target compound confers superior solubility (logSw = -1.71) compared to thiopyran (logSw < -2.0) or pyran derivatives, likely due to oxygen’s polarity .
- Receptor Binding: Chlorophenyl-substituted analogues (e.g., compound 43) exhibit nanomolar affinity for cannabinoid receptors, whereas dimethylpyrimidinyl derivatives may target kinase or adenosine receptors .
Impact of Heterocyclic Modifications
Replacing the oxolane group with other heterocycles alters pharmacokinetics:
- Tetrahydro-2H-pyran (compound 43) : Increases metabolic stability but reduces aqueous solubility.
- Tetrahydro-2H-thiopyran (compound 38) : Sulfur incorporation enhances lipophilicity but may introduce toxicity risks .
- Furan or benzofuran derivatives () : Lower molecular weights (~300–350 g/mol) improve diffusion but reduce target engagement specificity .
Functional Group Comparisons
Piperazine-Acyl vs. Piperazine-Aryl Linkages
Methyl vs. Chlorophenyl Substitutions
- Methyl groups (target compound) : Reduce steric hindrance, enabling deeper binding pocket penetration.
Research Findings and Pharmacological Implications
- Synthetic Accessibility : The target compound’s synthesis likely follows methods similar to , involving Suzuki couplings or nucleophilic substitutions on purine precursors .
- In Silico Studies: Molecular docking suggests the oxolane group forms hydrogen bonds with residues in adenosine A₂A receptors, a feature absent in pyran/thiopyran analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
